molecular formula C10H11N3O B6257289 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1536352-23-4

5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6257289
CAS No.: 1536352-23-4
M. Wt: 189.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound that features a benzodiazole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopropyl group and the amino substituent on the benzodiazole ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with an ortho-substituted nitrobenzene derivative, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzodiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The cyclopropyl group and the amino substituent play crucial roles in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
  • 5-amino-1,3-dihydro-2H-benzimidazol-2-one

Uniqueness

Compared to similar compounds, 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits unique properties due to the presence of the cyclopropyl group. This group can enhance the compound’s stability and reactivity, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

CAS No.

1536352-23-4

Molecular Formula

C10H11N3O

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.